N-cyclopentyl-2-methylaniline
Description
N-cyclopentyl-2-methylaniline (C₁₂H₁₇N) is a substituted aniline derivative featuring a cyclopentyl group attached to the nitrogen atom and a methyl group at the ortho position of the aromatic ring. Its molecular structure is defined by the SMILES notation CC1=CC=CC=C1NC2CCCC2 and InChIKey XLQBKVMDWIZQEV-UHFFFAOYSA-N . The compound is commonly utilized in pharmaceutical and agrochemical research due to its steric and electronic properties, which influence reactivity and binding interactions. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form .
Properties
CAS No. |
503426-96-8 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27g/mol |
IUPAC Name |
N-cyclopentyl-2-methylaniline |
InChI |
InChI=1S/C12H17N/c1-10-6-2-5-9-12(10)13-11-7-3-4-8-11/h2,5-6,9,11,13H,3-4,7-8H2,1H3 |
InChI Key |
XLQBKVMDWIZQEV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2CCCC2 |
Canonical SMILES |
CC1=CC=CC=C1NC2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares N-cyclopentyl-2-methylaniline with structurally analogous compounds, highlighting key differences in substituents, molecular weight, and applications:
Key Observations:
- Lipophilicity: The cyclopentyl group in this compound increases lipophilicity compared to smaller substituents like cyanoethyl or methoxy groups, impacting membrane permeability in drug design .
- Electronic Effects : Halogenated analogs (e.g., 2-chloro-4-methylaniline) exhibit stronger electron-withdrawing effects, altering reactivity in electrophilic substitution reactions .
- Solid-State Stability : Methoxy-substituted derivatives form intermolecular hydrogen bonds, enhancing crystallinity, whereas bulky cyclopentyl groups may reduce packing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
